molecular formula C11H14O2 B2951041 3-(Benzyloxy)butan-2-one CAS No. 113133-46-3; 98168-70-8

3-(Benzyloxy)butan-2-one

Cat. No.: B2951041
CAS No.: 113133-46-3; 98168-70-8
M. Wt: 178.231
InChI Key: LWNDILDCHVPFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds are typically used in research and development (R&D) settings, often serving as intermediates in organic synthesis or pharmaceutical exploration. Limited toxicity and ecological data are available, necessitating careful handling by trained professionals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNDILDCHVPFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-(Benzyloxy)butan-2-one. Key differences in molecular structure, properties, and applications are highlighted below:

Structural and Functional Group Analysis

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups
4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one 39886-78-7 C₁₈H₂₀O₃ 284.35 Benzyloxy, methoxyphenyl, ketone
3-(1,3-Benzodioxol-5-yloxy)-2-butanone 23973-82-2 C₁₁H₁₂O₄ 208.21 Benzodioxolyloxy, ketone
3-Methyl-3-methoxybutanol 56539-66-3 C₆H₁₄O₂ 118.17 Methoxy, methyl, hydroxyl
(2S,3S)-3-Benzyloxy-butane-1,2,4-triol N/A C₁₁H₁₆O₄ 212.24 Benzyloxy, triol

Physicochemical Properties

  • 4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one: Stability: Stable under normal conditions but incompatible with strong acids, bases, oxidizers, and reducers .
  • 3-(1,3-Benzodioxol-5-yloxy)-2-butanone: Lower molecular weight (208.21) compared to the benzyloxy-methoxyphenyl analog, likely due to the absence of a phenyl ring. The benzodioxol group may enhance electron density, altering reactivity in substitution reactions .
  • 3-Methyl-3-methoxybutanol: Boiling point: 174°C, suggesting higher volatility than aromatic ketones. The hydroxyl group increases polarity, improving water solubility relative to ketones .

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